3-(Pyrrolidin-1-yl)benzoic acid
Overview
Description
3-(Pyrrolidin-1-yl)benzoic acid: is a chemical compound that features a benzoic acid moiety substituted with a pyrrolidine ring at the third position
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 3-(pyrrolidin-1-yl)benzoic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The pyrrolidine ring and its derivatives are known to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have various significant biological activities .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the pyrrolidine ring, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for functionalizing the pyrrolidine ring.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols or aldehydes.
Substitution: N-alkyl or N-acyl derivatives of the pyrrolidine ring.
Scientific Research Applications
Chemistry: 3-(Pyrrolidin-1-yl)benzoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the interactions of pyrrolidine-containing molecules with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential medicinal applications include the development of new drugs targeting specific pathways or receptors. Its structural features make it a candidate for designing molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a building block for more complex molecules.
Pyrrolidinone: A lactam derivative of pyrrolidine with diverse biological activities.
Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring, known for its biological activity.
Uniqueness: 3-(Pyrrolidin-1-yl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The benzoic acid moiety provides a site for further functionalization, while the pyrrolidine ring enhances the compound’s binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
3-pyrrolidin-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWGEKZONYEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349531 | |
Record name | 3-pyrrolidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72548-79-9 | |
Record name | 3-pyrrolidin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pyrrolidin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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